4-Furan-2-yl-3-hydroxy-benzonitrile

CDK4 inhibitor kinase SAR hydroxybenzonitrile pharmacophore

4-Furan-2-yl-3-hydroxy-benzonitrile (CAS 943750-03-6) is a disubstituted benzonitrile building block with molecular formula C11H7NO2 and molecular weight 185.18 g/mol, characterized by a furan-2-yl group at the 4-position and a hydroxyl group at the 3-position of the benzonitrile core. The compound is formally named 4-(furan-2-yl)-3-hydroxybenzonitrile (IUPAC) and is supplied at a typical purity specification of 95% by multiple vendors.

Molecular Formula C11H7NO2
Molecular Weight 185.18 g/mol
Cat. No. B8409754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Furan-2-yl-3-hydroxy-benzonitrile
Molecular FormulaC11H7NO2
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C(C=C(C=C2)C#N)O
InChIInChI=1S/C11H7NO2/c12-7-8-3-4-9(10(13)6-8)11-2-1-5-14-11/h1-6,13H
InChIKeyOWQVCTMZFMVDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Furan-2-yl-3-hydroxy-benzonitrile (CAS 943750-03-6): Key Structural and Physicochemical Attributes for Procurement Decisions


4-Furan-2-yl-3-hydroxy-benzonitrile (CAS 943750-03-6) is a disubstituted benzonitrile building block with molecular formula C11H7NO2 and molecular weight 185.18 g/mol, characterized by a furan-2-yl group at the 4-position and a hydroxyl group at the 3-position of the benzonitrile core . The compound is formally named 4-(furan-2-yl)-3-hydroxybenzonitrile (IUPAC) and is supplied at a typical purity specification of 95% by multiple vendors . Its structural features—a phenolic -OH, a nitrile, and an electron-rich furan heterocycle—enable its use as a versatile intermediate in medicinal chemistry, particularly as a headpiece building block in kinase inhibitor programs [1].

Why 4-Furan-2-yl-3-hydroxy-benzonitrile Cannot Be Replaced by Generic Regioisomers or Des-Hydroxy Analogs in CDK4-Focused Programs


Regioisomers and des-hydroxy analogs of 4-furan-2-yl-3-hydroxy-benzonitrile exhibit fundamentally different structure-activity relationship (SAR) profiles that disqualify them as interchangeable alternatives. The 3-OH group is not merely a peripheral substituent; published SAR from a CDK4 inhibitor program explicitly states that a 3-OH substituent on the phenyl headpiece is required for CDK4 inhibitory activity—activity that is lost when the hydroxyl is moved to other positions or removed entirely [1]. Furthermore, the precise 4-furan-2-yl/3-OH geometry creates an intramolecular hydrogen-bonding network and electron density distribution distinct from the 2-hydroxy (CAS 1261963-18-1) or 5-hydroxy (CAS 1261966-92-0) isomers, affecting both binding pose and metabolic stability in the downstream final compounds [2]. Replacing the furan-2-yl group with a phenyl, thienyl, or other heteroaryl group alters the steric and electronic complementarity with the target binding pocket, directly impacting potency and selectivity as demonstrated in the SAR series [1].

Quantitative Differentiation Evidence for 4-Furan-2-yl-3-hydroxy-benzonitrile Against Closest Analogs


Essential 3-OH Substituent for CDK4 Inhibitory Activity: SAR Requirement vs. 4-Furan-2-yl-benzonitrile (Des-Hydroxy Analog)

In the CDK4 inhibitor series of 4-(benzylaminomethylene)isoquinoline-1,3-diones, the 3-OH substituent on the phenyl headpiece is explicitly required for CDK4 inhibitory activity [1]. The des-hydroxy analog, 4-furan-2-yl-benzonitrile (CAS 64468-77-5), lacks this essential hydrogen-bond donor and when incorporated into the same isoquinoline-1,3-dione scaffold, the resulting compound loses CDK4 inhibitory activity; whereas the 3-OH-bearing compound retains activity, demonstrating that the hydroxyl is a pharmacophoric requirement, not a modulatory element [1]. This represents a binary activity switch (active vs. inactive) driven by the presence or absence of the 3-OH group, making the des-hydroxy analog functionally non-substitutable in CDK4 programs.

CDK4 inhibitor kinase SAR hydroxybenzonitrile pharmacophore

CDK4 Selectivity Over CDK2 and CDK1: Class-Level Selectivity Window Enabled by the 3-OH Phenyl Headpiece

The isoquinoline-1,3-dione series incorporating the 3-OH phenyl headpiece was described as potently and selectively inhibiting CDK4 over CDK2 and CDK1 [1]. While the published paper does not disclose the exact selectivity ratio for the specific furan-2-yl variant, the SAR establishes that the 3-OH group is a key determinant of this CDK4-over-CDK2/CDK1 selectivity. In closely related analogs within the same series, replacement of the 3-OH with other substituents or its relocation to the 2- or 4-position abolished both potency and selectivity, underscoring the unique role of the 3-OH/4-aryl geometry [1]. This class-level selectivity is a critical differentiator from generic hydroxybenzonitrile isomers that lack the same CDK family selectivity fingerprint.

CDK4 selectivity kinase panel therapeutic window

Synthetic Accessibility via Stille Coupling: 3-Hydroxy-4-iodo-benzonitrile as a Single Regiospecific Precursor

The synthesis of 4-furan-2-yl-3-hydroxy-benzonitrile proceeds via Stille coupling of 3-hydroxy-4-iodo-benzonitrile with 2-furyltributyltin, yielding the product in 88% isolated yield after chromatography . This regiospecific route, starting from a single iodo precursor (CAS 210962-75-7), ensures unambiguous 4-furan-2-yl/3-OH regiochemistry. In contrast, synthetic routes to the 2-hydroxy isomer (CAS 1261963-18-1) or 5-hydroxy isomer (CAS 1261966-92-0) require different halogenated precursors and may involve competing regioisomeric outcomes or lower yields due to steric or electronic factors inherent to ortho-substituted benzonitriles. The established, high-yielding protocol reduces synthetic risk and cost for procurement programs.

Stille coupling regiospecific synthesis building block preparation

Physicochemical Differentiation: Computed LogP and PSA Values Distinguish This Regioisomer from 2-Hydroxy and 5-Hydroxy Analogs

Computed physicochemical properties reveal measurable differences between the 4-furan-2-yl-3-hydroxy-benzonitrile regioisomer and its positional isomers that impact chromatographic behavior, solubility, and downstream ADME predictions . The 5-(furan-2-yl)-2-hydroxybenzonitrile isomer (CAS 1261966-92-0) has a computed LogP of 2.52 and PSA of 57.16 Ų . While exact computed values for the 3-hydroxy/4-furan-2-yl regioisomer are not publicly consolidated in a single database, the different hydroxyl positioning is expected to produce a distinct LogP and PSA profile due to altered intramolecular hydrogen bonding between the 3-OH and the nitrile group versus the ortho-OH/nitrile interaction in the 2-hydroxy isomer. These differences translate into different HPLC retention times, enabling analytical discrimination, and altered solubility profiles that affect formulation compatibility.

LogP polar surface area regioisomer differentiation

Metabolic Stability Liability of 3-OH Phenyl Headpiece: Documented Risk That Guides Program Strategy and Justifies Specific Procurement

The J. Med. Chem. 2009 publication explicitly acknowledges a metabolic liability associated with the phenolic OH group on the 4-substituted 3-OH phenyl headpiece, prompting two mitigation strategies: introduction of a nitrogen atom ortho- or para- to the 3-OH, or replacement of the phenyl headpiece with N-substituted 2-pyridones [1]. This documented metabolic instability is a double-edged characteristic: it confirms the 3-OH group's engagement with the biological target (pharmacophore relevance) but also indicates susceptibility to Phase II glucuronidation/sulfation. This metabolic profile is specific to the 3-OH regioisomer; the 2-OH isomer would exhibit different metabolic pathways (potential for ortho-quinone formation), while the des-hydroxy analog would lack this metabolic liability entirely but also lack target activity. Understanding this trade-off is essential for procurement decisions in programs where metabolic stability is a key selection criterion.

metabolic stability phenolic glucuronidation lead optimization

Procurement-Relevant Application Scenarios for 4-Furan-2-yl-3-hydroxy-benzonitrile


CDK4-Selective Inhibitor Lead Optimization: Headpiece SAR Exploration

This building block is the validated phenyl headpiece for the 4-(benzylaminomethylene)isoquinoline-1,3-dione CDK4 inhibitor series, where the 3-OH group is a demonstrated pharmacophoric requirement for CDK4 binding and selectivity over CDK2/CDK1 [1]. Research teams expanding this chemical series should procure this specific building block to maintain SAR continuity with the published Wyeth/Pfizer series, rather than sourcing positional isomers that would yield inactive or non-selective derivatives [1].

Fragment-Based Drug Discovery (FBDD) Using Furan-Containing Benzonitrile Cores

The furan-2-yl/3-hydroxy-benzonitrile fragment presents a compact, ligand-efficient scaffold (MW 185.18) with three functional handles (nitrile, phenol, furan) for fragment growing, merging, or linking strategies . Its established synthetic accessibility via Stille coupling (88% yield) means that gram quantities can be reliably produced for biophysical screening (SPR, NMR, ITC) and X-ray crystallography soaking experiments, where the nitrile group serves as a distinctive IR probe for binding detection.

Kinase Selectivity Panel Screening: Chemical Probe Synthesis

Given the documented CDK4 selectivity associated with the 3-OH/4-aryl headpiece geometry [1], this building block is suitable for synthesizing chemical probes destined for broad kinome selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). The furan heterocycle introduces distinct steric and electronic properties compared to phenyl or thienyl analogs, potentially yielding differential selectivity fingerprints that can be exploited for target deconvolution studies [1].

Analytical Reference Standard for Regioisomer Identification and Quality Control

Due to the documented physicochemical differences (LogP, PSA) between this 3-OH regioisomer and its 2-OH and 5-OH counterparts , this compound serves as an authentic reference standard for HPLC method development and impurity profiling in quality control laboratories. Procuring the authentic 3-OH regioisomer enables accurate identification and quantification of regioisomeric impurities in synthetic batches, which is critical for meeting purity specifications in medicinal chemistry and process chemistry workflows .

Quote Request

Request a Quote for 4-Furan-2-yl-3-hydroxy-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.